

Comparative Analysis of p97 ATPase Inhibitor Selectivity: A Guide for Researchers

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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B12402027

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Introduction

This guide provides a comparative analysis of the cross-reactivity of a specific p97 ATPase inhibitor. The focus is to furnish researchers, scientists, and drug development professionals with objective data on the inhibitor's performance against other ATPases, supported by experimental evidence. The AAA (ATPases Associated with diverse cellular Activities) ATPase p97 is a critical enzyme in protein homeostasis, making it a significant target in cancer therapy. Understanding the selectivity of p97 inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy.

While the specific compound **(R)-MPH-220** was not identifiable in the initial search, this guide will use the well-characterized p97 inhibitors, ML240 and CB-5083, as exemplars to illustrate the requested data presentation, experimental protocols, and visualizations. This framework can be readily adapted once specific data for **(R)-MPH-220** becomes available.

Data Presentation: Cross-Reactivity Profile of p97 Inhibitors

The selectivity of a compound is often determined by comparing its inhibitory activity (e.g., IC₅₀ values) against a panel of related enzymes. The following table summarizes the inhibitory activity of ML240 and CB-5083 against p97 and other ATPases.

ATPase Target	ML240 IC50 (μM)	CB-5083 IC50 (nM)
p97 (VCP)	0.1	11
NSF	> 28	Not Reported
katanin	> 28	Not Reported
spastin	> 28	Not Reported

Note: Data for ML240 is derived from Probe Reports from the NIH Molecular Libraries Program. Data for CB-5083 is from studies on its characterization as a potent and selective p97 inhibitor. A higher IC50 value indicates lower potency and thus, in this context, suggests higher selectivity for p97.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing ATPase activity and inhibitor selectivity.

NADH-Coupled ATPase Activity Assay

This assay is a common method to measure the enzymatic activity of ATPases by monitoring the consumption of ATP, which is coupled to the oxidation of NADH.

Principle: The hydrolysis of ATP to ADP by p97 is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts ADP and phosphoenolpyruvate (PEP) to pyruvate and ATP. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Procedure:

- Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mg/mL NADH, 1 mM PEP, and a surplus of PK and LDH.
- Add recombinant human p97 protein to the reaction mixture.
- To test inhibitor potency, add varying concentrations of the test compound (e.g., ML240 or CB-5083) to the reaction wells.

- Initiate the reaction by adding a saturating concentration of ATP (e.g., 500 μ M).
- Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
- Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity Screening using a Panel of ATPases

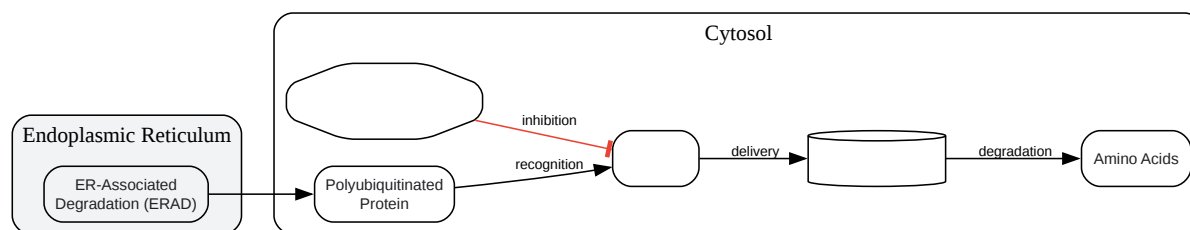
To determine cross-reactivity, the inhibitory effect of the compound is tested against a panel of other ATPases using a similar assay format.

Procedure:

- Follow the general procedure for the NADH-coupled ATPase activity assay.
- In separate experiments, replace the p97 enzyme with other purified ATPases of interest (e.g., NSF, katanin, spastin).
- Test the inhibitor at a high concentration (e.g., >100-fold the p97 IC₅₀) to assess its effect on these other ATPases.
- If significant inhibition is observed, a full dose-response curve is generated to determine the IC₅₀ value for that specific ATPase.
- The ratio of IC₅₀ values (off-target ATPase / target ATPase) provides a measure of selectivity.

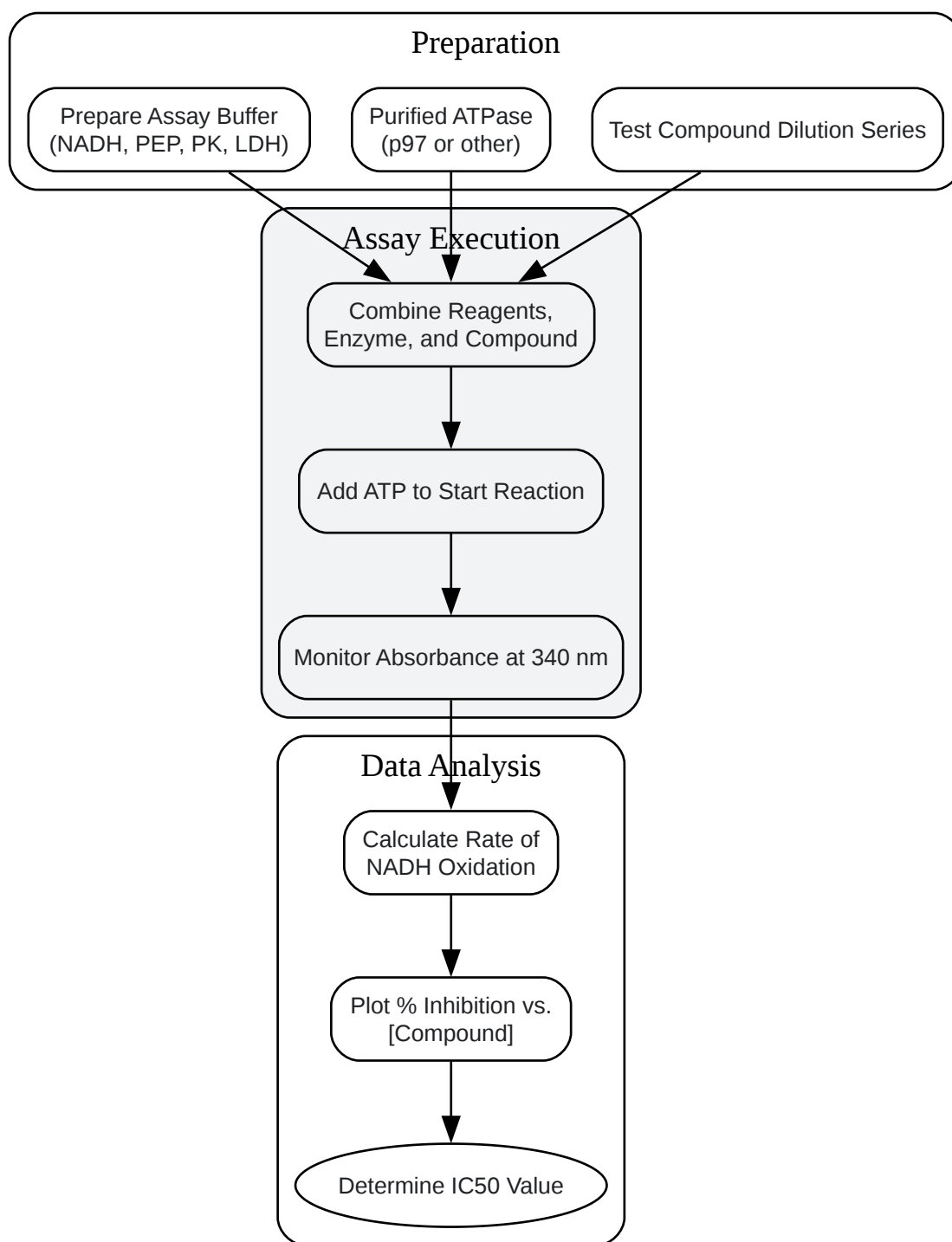
Visualizations

Diagrams are provided to illustrate key cellular pathways involving p97 and the experimental workflow for assessing inhibitor activity.



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Caption: The role of p97 in the ubiquitin-proteasome system and its inhibition.



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Caption: Workflow for determining ATPase inhibitor IC₅₀ values.

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